molecular formula C6H11F2N B13347377 4,4-Difluoro-2,2-dimethylpyrrolidine

4,4-Difluoro-2,2-dimethylpyrrolidine

Cat. No.: B13347377
M. Wt: 135.15 g/mol
InChI Key: QJSNATQDLKVWHF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylpyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and two methyl groups at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug development. The fluorine atoms enhance metabolic stability and lipophilicity, while the dimethyl groups contribute to steric hindrance, influencing reactivity and binding affinity .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

4,4-difluoro-2,2-dimethylpyrrolidine

InChI

InChI=1S/C6H11F2N/c1-5(2)3-6(7,8)4-9-5/h9H,3-4H2,1-2H3

InChI Key

QJSNATQDLKVWHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)(F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-Difluoro-2,2-dimethylpyrrolidine involves several steps. One common method includes the reaction of a suitable pyrrolidine precursor with fluorinating agents under controlled conditions. For example, the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

4,4-Difluoro-2,2-dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.

    Biology: This compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in designing new drugs with improved properties.

    Medicine: this compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Stereochemical and Solubility Considerations

Stereochemistry and salt forms impact pharmacological profiles:

Compound Name Stereochemistry/Salt Form Solubility/Stability
(S)-4,4-Difluoro-2-methylpyrrolidine hydrochloride S-configuration, hydrochloride High aqueous solubility for in vivo studies
(3R,4R)-3,4-Difluoropyrrolidine hydrochloride R,R-configuration Distinct enzyme inhibition profiles
4,4-Difluoro-2,2-dimethylpyrrolidine Free base Lower solubility but higher membrane permeability

Key Insight: Hydrochloride salts (e.g., ) improve solubility for intravenous administration, whereas the free base form of this compound may favor blood-brain barrier penetration .

Structural Uniqueness of this compound

The compound’s combination of dual methyl groups and 4,4-difluoro substitution distinguishes it from analogs:

  • Steric Effects : The 2,2-dimethyl groups reduce ring flexibility, favoring selective interactions with hydrophobic protein pockets .
  • Electronic Effects : Fluorine atoms withdraw electron density, stabilizing adjacent carbocations and enhancing resistance to oxidative metabolism .
  • Comparative Advantage: Outperforms mono-fluorinated analogs (e.g., 4-Fluoropyrrolidin-2-yl)methanol) in metabolic stability and outperforms non-fluorinated derivatives (e.g., pyrrolidin-2-ylmethanol) in binding affinity .

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